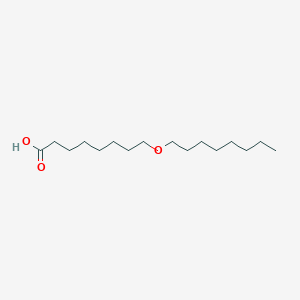
8-(Octyloxy)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Octyloxy)octanoic acid is a chemical compound with the molecular formula C16H32O3 It is a derivative of octanoic acid, where an octyloxy group is attached to the eighth carbon of the octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octyloxy)octanoic acid typically involves the esterification of octanoic acid with octanol, followed by hydrolysis. The reaction can be catalyzed by acidic or basic catalysts. The general reaction conditions include:
Esterification: Octanoic acid reacts with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Hydrolysis: The ester formed is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biotechnological methods using engineered microbial strains have been explored for the production of octanoic acid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Octyloxy)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(Octyloxy)octanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Mécanisme D'action
The mechanism of action of 8-(Octyloxy)octanoic acid involves its interaction with cellular membranes and metabolic pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also influence metabolic processes by acting as a substrate for enzymes involved in fatty acid metabolism .
Comparaison Avec Des Composés Similaires
Octanoic Acid: A simpler fatty acid with similar chain length but without the octyloxy group.
Decanoic Acid: A ten-carbon fatty acid with similar properties but a longer chain.
Caprylic Acid: Another name for octanoic acid, often used in the context of its applications in food and cosmetics.
Uniqueness: 8-(Octyloxy)octanoic acid is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility in organic solvents and alter its reactivity compared to its simpler counterparts .
Propriétés
Numéro CAS |
63942-61-0 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
8-octoxyoctanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
Clé InChI |
WGQAZXKTUJAPPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

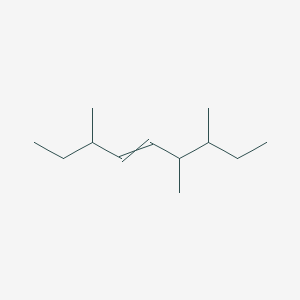
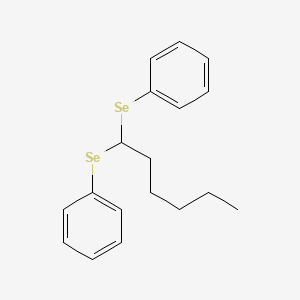
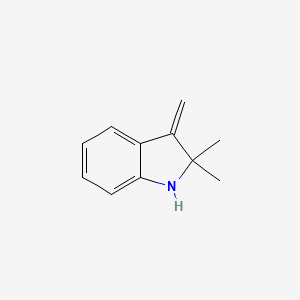
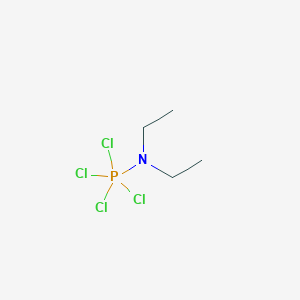
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
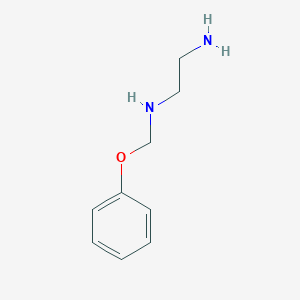
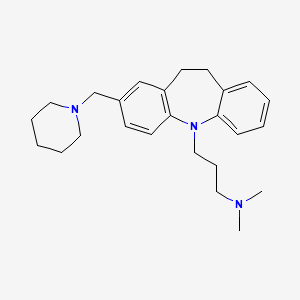
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
